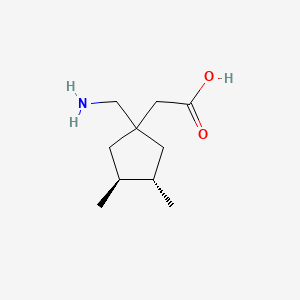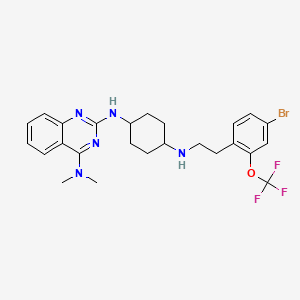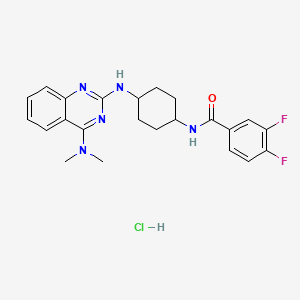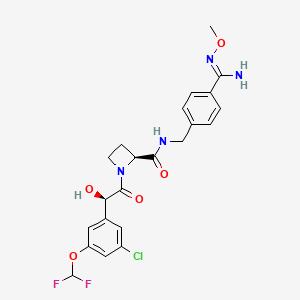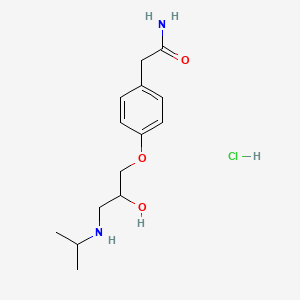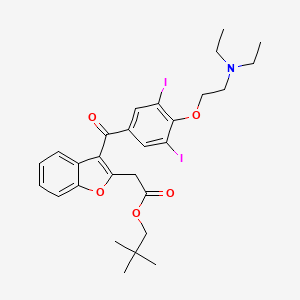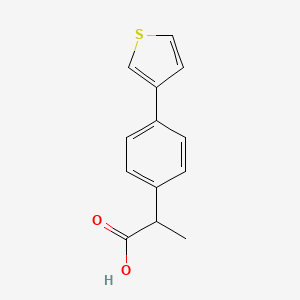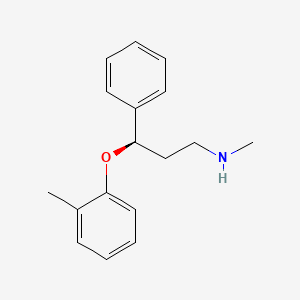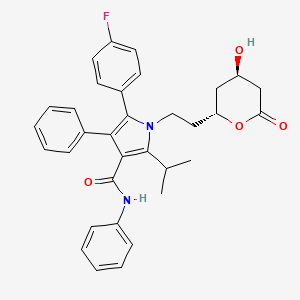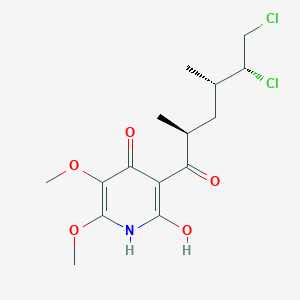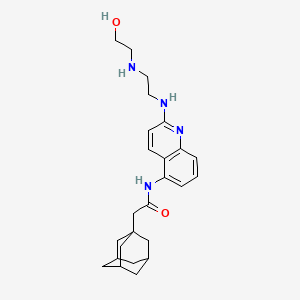
AZ 10606120 Dihydrochloride
説明
AZ 10606120 Dihydrochloride is a potent P2X7 receptor antagonist . The KD values are 1.4 and 19 nM at human and rat P2X7 receptors respectively . It binds in a positive cooperative manner to sites distinct from, but coupled to, the ATP binding site and acts as a negative allosteric modulator . It exhibits anti-depressant effects and reduces tumour growth .
Molecular Structure Analysis
The molecular weight of AZ 10606120 Dihydrochloride is 495.48 . The chemical name is N - [2- [ [2- [ (2-Hydroxyethyl)amino]ethyl]amino]-5-quinolinyl]-2-tricyclo [3.3.1.13,7]dec-1-ylacetamide dihydrochloride .Chemical Reactions Analysis
AZ 10606120 Dihydrochloride is a useful tool for probing P2X7-mediated physiological and pathological processes both in cultures (0.1-10 µM) and in vivo (e.g. 5 mg/kg i.p., 300 nM i.m., or 3 µg i.c.v.; in mice) .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in water (2 mg/mL, clear when warmed) . It should be stored desiccated, protected from light under inert gas .科学的研究の応用
AZ 10606120 Dihydrochloride: A Comprehensive Analysis of Scientific Research Applications
Antagonist of P2X7 Receptor: AZ 10606120 Dihydrochloride is a potent and selective noncompetitive antagonist of the P2X7 receptor, with an IC50 value of approximately 10 nM. It shows minimal effect on other P2X receptor subtypes, indicating its specificity .
Antidepressant Effects: In animal model studies, AZ 10606120 has demonstrated potential antidepressant effects. This suggests its possible application in the development of new antidepressant therapies .
Tumor Growth Inhibition: The compound has been shown to reduce tumor growth in animal models. Intratumor injection of AZ 10606120 caused a significant inhibition of tumor growth in mice, indicating its potential use in cancer treatment .
Anti-angiogenic Activity: AZ 10606120 has anti-angiogenic activity, which means it can inhibit the formation of new blood vessels, a process that is crucial for tumor growth and metastasis .
Negative Allosteric Modulator: It acts as a negative allosteric modulator at sites distinct from but coupled to the ATP binding site on the P2X7 receptor. This modulation can influence various physiological and pathological processes .
Preclinical Development Stage: Currently, AZ 10606120 is still in the preclinical development stage, which means it has not yet entered clinical trials but shows promise for future therapeutic applications .
作用機序
Target of Action
AZ 10606120 Dihydrochloride is a selective, high-affinity antagonist for the P2X7 receptor (P2X7R) . The P2X7 receptor is a type of purinergic receptor for ATP that plays a significant role in apoptosis, inflammation, and pain sensation.
Mode of Action
AZ 10606120 Dihydrochloride binds in a positive cooperative manner to sites distinct from, but coupled to, the ATP binding site . It acts as a negative allosteric modulator , meaning it reduces the receptor’s activity by binding to a different site than the ATP. This results in the antagonism of ATP-dependent P2X7 activation .
Biochemical Pathways
The primary biochemical pathway affected by AZ 10606120 Dihydrochloride is the ATP-dependent activation of the P2X7 receptor . By acting as a negative allosteric modulator, it inhibits the normal function of the P2X7 receptor, which can lead to downstream effects such as reduced inflammation and pain sensation.
Pharmacokinetics
It is known that the compound is a powder form and soluble in water , which suggests it could be administered orally and absorbed in the gastrointestinal tract. The impact on bioavailability would depend on factors such as the rate of absorption and the first-pass metabolism effect.
Result of Action
The molecular and cellular effects of AZ 10606120 Dihydrochloride’s action include the inhibition of ATP-dependent activation of P2X7 receptors . This can lead to a reduction in inflammation and pain sensation. Additionally, it has been reported to have anti-depressant effects and reduce tumor growth .
Action Environment
The action, efficacy, and stability of AZ 10606120 Dihydrochloride can be influenced by various environmental factors. For instance, the pH level of the environment could impact the compound’s solubility and therefore its bioavailability. Additionally, factors such as temperature and light exposure could potentially affect the stability of the compound . .
特性
IUPAC Name |
2-(1-adamantyl)-N-[2-[2-(2-hydroxyethylamino)ethylamino]quinolin-5-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.2ClH/c30-9-8-26-6-7-27-23-5-4-20-21(28-23)2-1-3-22(20)29-24(31)16-25-13-17-10-18(14-25)12-19(11-17)15-25;;/h1-5,17-19,26,30H,6-16H2,(H,27,28)(H,29,31);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFONFUUWORSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC5=C4C=CC(=N5)NCCNCCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




